

NAN-190: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Nan 190

Cat. No.: B168524

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Abstract

NAN-190, chemically known as 1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine, is a pivotal research compound in the field of neuropharmacology. Initially identified as a potent and selective antagonist of the serotonin 5-HT1A receptor, further investigations have unveiled its significant blocking effects on the α 2-adrenergic receptor and, more recently, its inhibitory action on the Nav1.7 voltage-gated sodium channel. This complex pharmacological profile underscores the necessity for a detailed understanding of its chemical characteristics and synthesis to ensure the accurate design and interpretation of scientific studies. This technical guide offers an in-depth overview of the chemical structure of NAN-190, a detailed experimental protocol for its synthesis, and a visual representation of its interactions with key signaling pathways.

Chemical Structure and Properties

The molecular architecture of NAN-190 is characterized by a central piperazine ring, substituted with a methoxyphenyl group at one nitrogen and a phthalimidobutyl chain at the other.

Table 1: Chemical and Physical Properties of NAN-190

Property	Value
IUPAC Name	1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine
Chemical Formula	C ₂₃ H ₂₇ N ₃ O ₃
Molecular Weight	393.48 g/mol
CAS Number	115338-32-4 (hydrobromide)
Appearance	Yellowish solid[1][2]
Melting Point	68-70 °C[1][2]
Solubility	Soluble in ethanol[3]

Synthesis of NAN-190

The synthesis of NAN-190 is primarily accomplished through a two-step process, beginning with the synthesis of the intermediate N-(4-bromobutyl)phthalimide, followed by its reaction with 1-(2-methoxyphenyl)piperazine.

Synthetic Pathway Overview

The overall synthetic scheme involves the initial preparation of an alkylating agent, N-(4-bromobutyl)phthalimide, from phthalimide and 1,4-dibromobutane. This intermediate is then used to alkylate the secondary amine of 1-(2-methoxyphenyl)piperazine to yield the final product, NAN-190.

Experimental Protocols

2.2.1. Synthesis of N-(4-bromobutyl)phthalimide (Intermediate)

This procedure is adapted from established methods for the synthesis of N-alkylphthalimides. [4][5]

- Reagents and Materials: Phthalimide, 1,4-dibromobutane, potassium carbonate, acetone, petroleum ether.

- Procedure:
 - In a round-bottom flask, dissolve phthalimide (1 mmol) in acetone (3 mL).
 - Add 1,4-dibromobutane (5 mmol) and potassium carbonate (2 mmol) to the solution.
 - Reflux the mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - The crude product is purified by column chromatography on silica gel, using a 40:1 mixture of petroleum ether and acetone as the eluent.
 - Evaporation of the solvent yields N-(4-bromobutyl)phthalimide as a white solid.
- Expected Yield: Approximately 92%.[\[4\]](#)

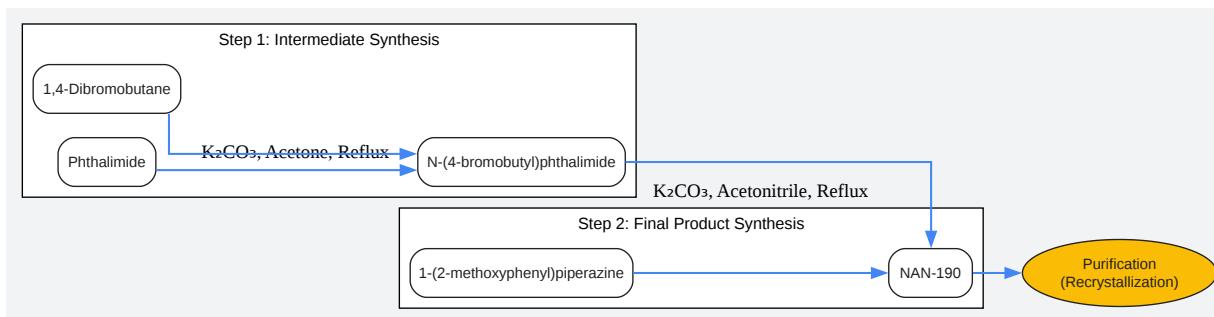
2.2.2. Synthesis of NAN-190

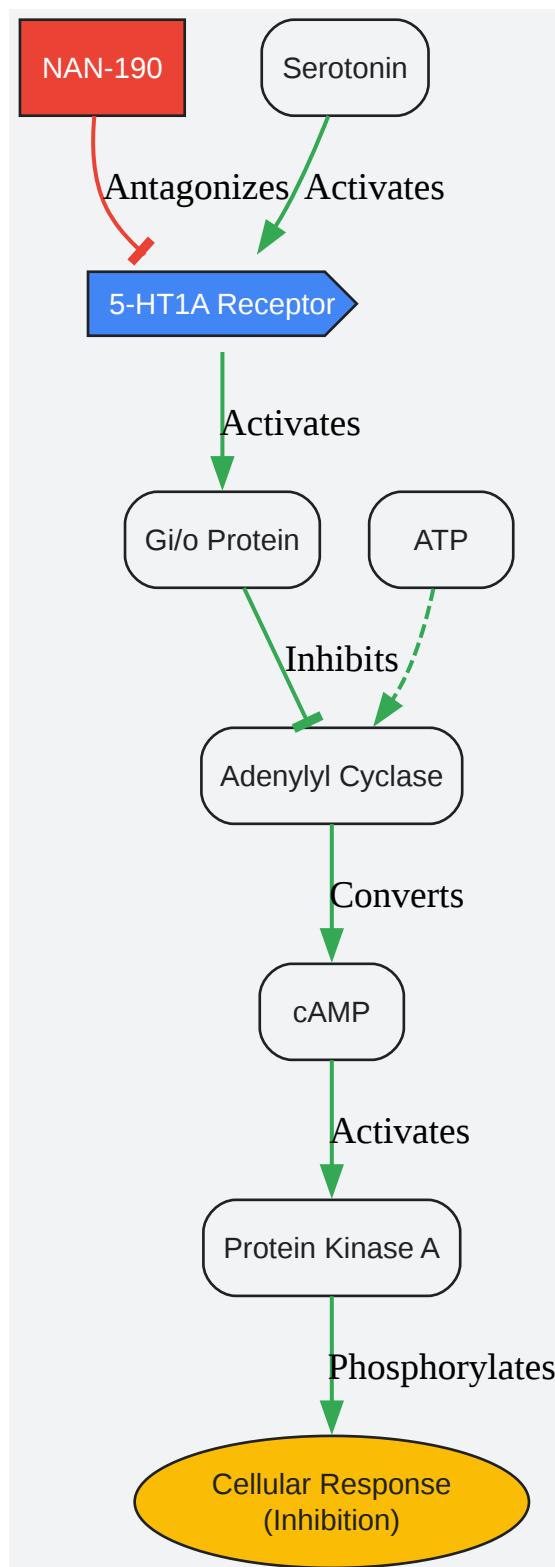
The final step involves the condensation of the phthalimide intermediate with the piperazine derivative.[\[1\]](#)[\[2\]](#)

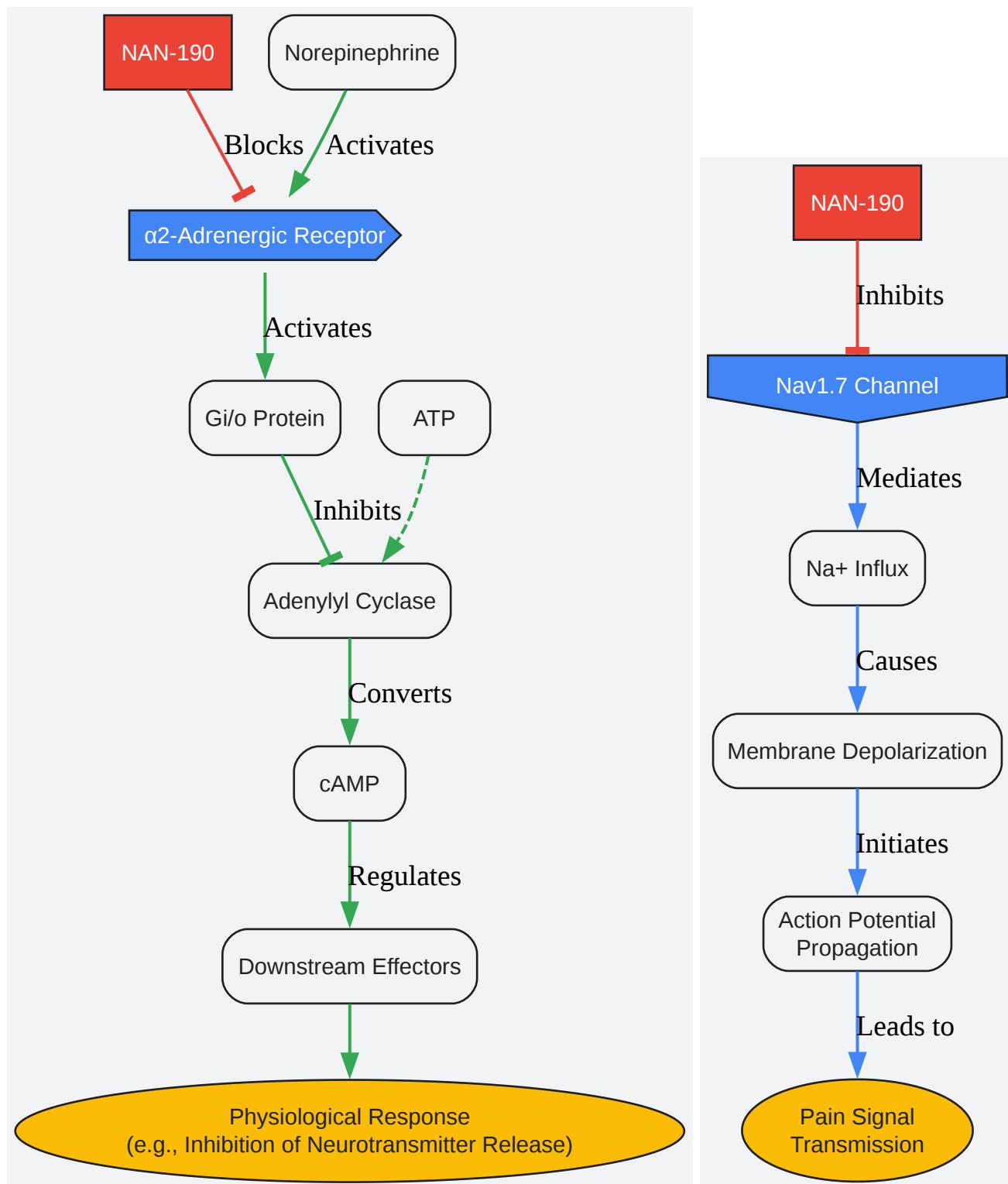
- Reagents and Materials: N-(4-bromobutyl)phthalimide, 1-(2-methoxyphenyl)piperazine, anhydrous potassium carbonate, acetonitrile, ethanol, diethyl ether.
- Procedure:
 - Combine N-(4-bromobutyl)phthalimide (10 g, 35.5 mmol) and 1-(2-methoxyphenyl)piperazine (8.19 g, 42.6 mmol) in 150 mL of acetonitrile in a round-bottom flask.
 - Add anhydrous potassium carbonate (11.78 g, 85.2 mmol) to the mixture.
 - Reflux the reaction mixture for 48 hours.
 - After cooling to room temperature, the solvent is removed under reduced pressure, yielding a yellow oil.

- The oil is left to stand for approximately 7 days to solidify.
- The solid product is purified by recrystallization from a 1:1 (v/v) mixture of ethanol and diethyl ether to afford pure NAN-190.
- Expected Yield: 90%.[\[1\]](#)

Synthesis Workflow Diagram





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